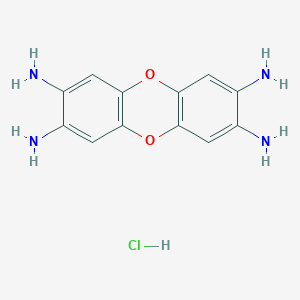
dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is a chemical compound with the molecular formula C12H13ClN4O2. It is a derivative of dibenzo-p-dioxin, a polycyclic heterocyclic organic compound. This compound is known for its unique structure, which includes two benzene rings connected by a 1,4-dioxin ring, and four amine groups attached at the 2, 3, 7, and 8 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride typically involves the following steps:
Formation of Dibenzo-p-dioxin: This can be achieved through the condensation of appropriate phenolic precursors under controlled conditions.
Introduction of Amine Groups: The amine groups are introduced through nitration followed by reduction. The nitration step involves treating dibenzo-p-dioxin with nitric acid, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Hydrochloride Salt: The final step involves treating the tetramine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of dibenzo-p-dioxin.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the amine groups.
科学的研究の応用
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound without the amine groups.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with chlorine atoms instead of amine groups.
Polychlorinated dibenzodioxins (PCDDs): A group of related compounds with varying degrees of chlorination.
Uniqueness
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is unique due to the presence of four amine groups, which confer distinct chemical and biological properties. Unlike its chlorinated counterparts, this compound is less toxic and has different reactivity, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;/h1-4H,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRREUFLUPYQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-FLUORO-2-METHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE](/img/structure/B2973772.png)
![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
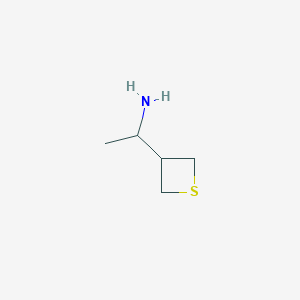
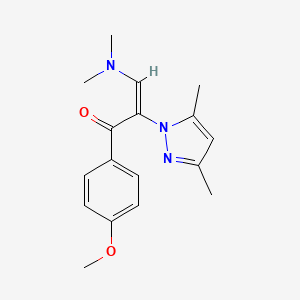
![1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2973778.png)
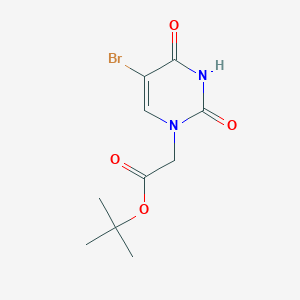
![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)
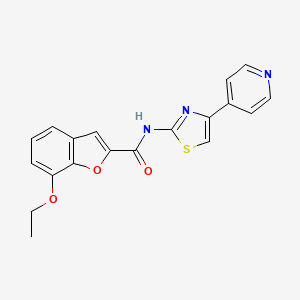
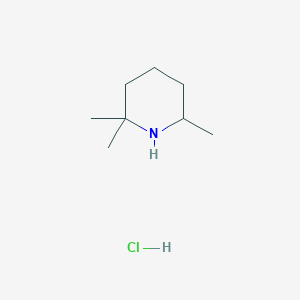
![ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate](/img/structure/B2973789.png)
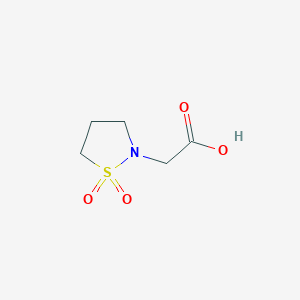
![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)
![N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2973793.png)
